![molecular formula C18H22N2S B3026146 Vortioxetine D8 CAS No. 2140316-62-5](/img/structure/B3026146.png)
Vortioxetine D8
Overview
Description
Vortioxetine D8 is an isotope labelled derivative of Vortioxetine . Vortioxetine is a serotonin modulating antidepressant indicated for the treatment of major depressive disorder (MDD) .
Synthesis Analysis
Vortioxetine has been synthesized with various derivatives having alkenes, alkynes, benzyl, aryl, and mixed carbamate at the N-terminal .Molecular Structure Analysis
The molecular formula of Vortioxetine D8 is C18H22N2S . The structure of Vortioxetine has been characterized by single-crystal X-ray diffraction, FT-IR, powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .Chemical Reactions Analysis
Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The major metabolite is pharmacologically inactive, and the minor pharmacologically active metabolite is not expected to cross the blood–brain barrier .Physical And Chemical Properties Analysis
The molecular weight of Vortioxetine D8 is 306.5 g/mol . The mean absolute oral bioavailability of Vortioxetine is 75% . The pharmacokinetics of vortioxetine are linear and dose proportional, with a mean terminal half-life of approximately 66 h .Scientific Research Applications
Pharmaceutical Formulation Analysis
Vortioxetine D8 has been used in the development of a novel stability-indicating method for determining the antidepressant effect of vortioxetine in pharmaceutical formulations . This method uses reversed-phase high performance liquid chromatographic (RP-HPLC) and first derivative spectrophotometric determination for the assay of vortioxetine in bulk and pharmaceutical formulations . The method has been validated in accordance with ICH guidelines with respect to linearity, accuracy, specificity, limit of detection, precision, and limit of quantification .
Treatment of Major Depressive Disorder
Vortioxetine D8 has been used in the treatment of Major Depressive Disorder (MDD) in working patients . A study conducted in China showed clinically relevant and sustained improvements in patient functioning and measures of work productivity over 24 weeks of vortioxetine treatment . The proportion of patients in remission (i.e., 17-item Hamilton Depression Rating Scale score ≤7) after 24 weeks of vortioxetine treatment was 65.4% .
Anti-dyskinetic Actions
Vortioxetine D8 has shown acute anti-dyskinetic effects . However, the durability and underlying pharmacology of vortioxetine’s anti-dyskinetic actions have yet to be delineated .
Future Directions
Vortioxetine is effective, well tolerated, and safe for treating MDD in clinical practice, with significant improvements observed in depressive severity, cognitive function, and functioning . Future studies should directly compare vortioxetine with other antidepressants in real-world settings to further evaluate its clinical utility .
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3/i9D2,10D2,11D2,12D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNWZWMKLDQSAC-PMCMNDOISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134166 | |
Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vortioxetine D8 | |
CAS RN |
2140316-62-5 | |
Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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